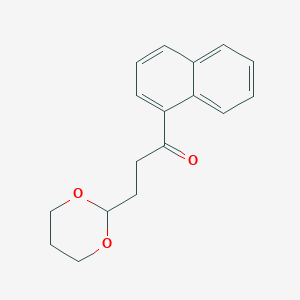
3-(1,3-Dioxan-2-YL)-1'-propionaphthone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Dioxan-2-YL)-1’-propionaphthone is an organic compound that features a 1,3-dioxane ring attached to a propionaphthone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxan-2-YL)-1’-propionaphthone typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. The propionaphthone moiety can be introduced through a Friedel-Crafts acylation reaction using propionyl chloride and a naphthalene derivative. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride to facilitate the acylation process .
Industrial Production Methods
In industrial settings, the production of 3-(1,3-Dioxan-2-YL)-1’-propionaphthone may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-Dioxan-2-YL)-1’-propionaphthone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkoxides, amines
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Substituted 1,3-dioxane derivatives
Applications De Recherche Scientifique
3-(1,3-Dioxan-2-YL)-1’-propionaphthone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(1,3-Dioxan-2-YL)-1’-propionaphthone involves its interaction with various molecular targets and pathways. The 1,3-dioxane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions. Additionally, the propionaphthone moiety may interact with enzymes or receptors, influencing biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane: A simpler analog with similar ring structure but lacking the propionaphthone moiety.
1,3-Dioxolane: Another cyclic acetal with a five-membered ring instead of a six-membered ring.
1,3-Dioxane derivatives: Compounds with various substituents on the 1,3-dioxane ring, offering different chemical and physical properties
Uniqueness
3-(1,3-Dioxan-2-YL)-1’-propionaphthone is unique due to the combination of the 1,3-dioxane ring and the propionaphthone moiety, which imparts distinct chemical reactivity and potential applications. The presence of both functional groups allows for versatile chemical transformations and interactions with biological targets.
Propriétés
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-naphthalen-1-ylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c18-16(9-10-17-19-11-4-12-20-17)15-8-3-6-13-5-1-2-7-14(13)15/h1-3,5-8,17H,4,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBCWCOCPHMEOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646028 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(naphthalen-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-26-8 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(1-naphthalenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-(naphthalen-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
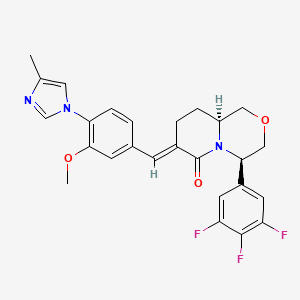
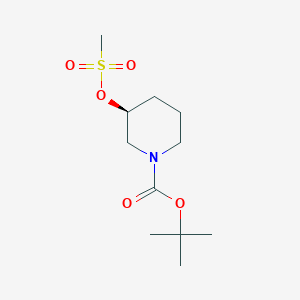
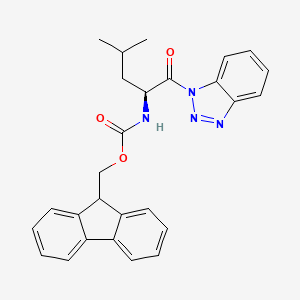
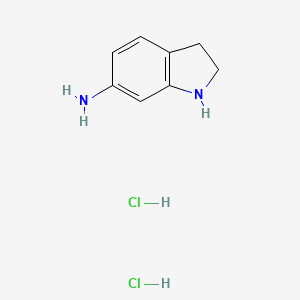



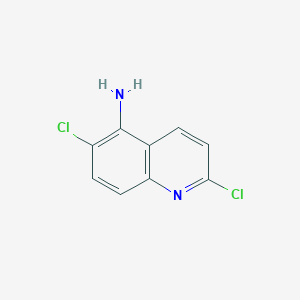
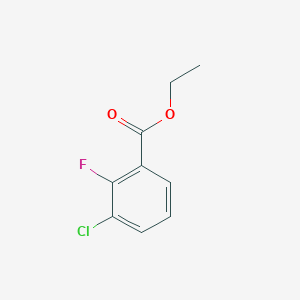
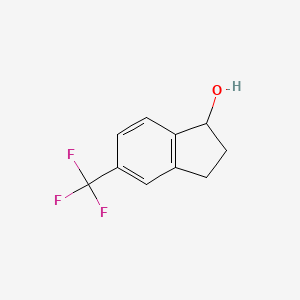

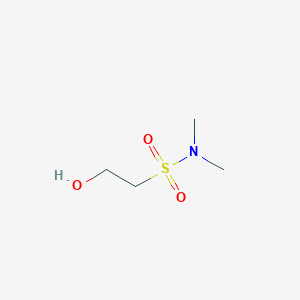
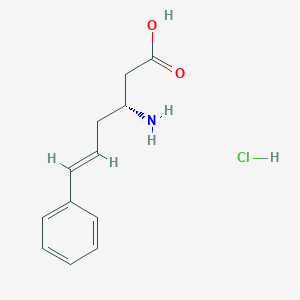
![4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile](/img/structure/B1326301.png)
